molecular formula C10H7N3O2 B1423980 Methyl 6-cyano-1H-indazole-3-carboxylate CAS No. 885279-07-2

Methyl 6-cyano-1H-indazole-3-carboxylate

Cat. No.: B1423980
CAS No.: 885279-07-2
M. Wt: 201.18 g/mol
InChI Key: VDOGUWNGTCDAER-UHFFFAOYSA-N
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Description

Methyl 6-cyano-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H7N3O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a cyano group at the 6-position and a carboxylate ester at the 3-position of the indazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indazole ring .

Mechanism of Action

The mechanism of action of Methyl 6-cyano-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and carboxylate groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-1H-indazole-3-carboxylate
  • Methyl 6-bromo-1H-indazole-3-carboxylate
  • Methyl 6-fluoro-1H-indazole-3-carboxylate

Uniqueness

Methyl 6-cyano-1H-indazole-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets .

Biological Activity

Methyl 6-cyano-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group that enhances its reactivity and biological activity. Its structure allows for interactions with various biological targets, particularly kinases involved in cell signaling pathways.

Target Kinases

The compound primarily interacts with several key kinases:

  • CHK1 and CHK2 : These are crucial in the DNA damage response pathway.
  • SGK (serum/glucocorticoid-regulated kinase) : Involved in regulating ion transport and cell volume.

Mode of Action

This compound likely modulates the activity of these kinases, which can lead to:

  • Inhibition of cell growth : By affecting the cell cycle, particularly blocking the G0–G1 phase.
  • Induction of apoptosis : Through activation of apoptotic pathways, potentially enhancing caspase activity.

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. For example:

  • In vitro studies have shown significant growth inhibition in neoplastic cell lines, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .

Other Biological Activities

The compound has also been studied for:

  • Antiviral and anti-inflammatory properties : Indole derivatives are known for these activities, suggesting potential broader applications in treating various diseases .

Case Studies

  • Cytotoxic Activity : A study highlighted that this compound showed effective cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM .
  • Microtubule Assembly Inhibition : The compound has been observed to destabilize microtubule assembly at concentrations as low as 20 μM, indicating its potential as a microtubule-targeting agent .

Biochemical Pathways Affected

The compound's interaction with target kinases suggests involvement in several critical biochemical pathways:

  • Cell Cycle Regulation : By inhibiting key kinases, it may disrupt normal cell cycle progression.
  • Signal Transduction : Modulating kinase activity can alter various signaling cascades essential for cell survival and proliferation.

Comparison with Similar Compounds

Compound NameBiological ActivityIC50 Values (μM)
This compoundAntiproliferative against MDA-MB-2312.43 - 14.65
Methyl 6-amino-1H-indazole-3-carboxylateAnticancer propertiesVaries by study
Methyl 6-bromo-1H-indazole-3-carboxylatePotential anti-inflammatory effectsNot specified

Properties

IUPAC Name

methyl 6-cyano-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOGUWNGTCDAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696366
Record name Methyl 6-cyano-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-07-2
Record name Methyl 6-cyano-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-cyano-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 6-cyano-1H-indazole-3-carboxylate
Methyl 6-cyano-1H-indazole-3-carboxylate
Methyl 6-cyano-1H-indazole-3-carboxylate
Methyl 6-cyano-1H-indazole-3-carboxylate
Methyl 6-cyano-1H-indazole-3-carboxylate
Methyl 6-cyano-1H-indazole-3-carboxylate

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